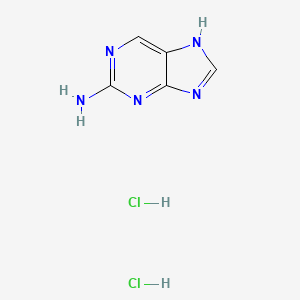![molecular formula C15H11ClO3S B564697 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid CAS No. 107572-09-8](/img/structure/B564697.png)
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid is an organic compound with the molecular formula C15H11ClO3S It is a derivative of phenylpyruvic acid, characterized by the presence of a chlorophenylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed under acidic or basic conditions . Another method involves the double carbonylation of benzyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylpyruvic acid: A simpler analog without the chlorophenylthio group.
3-Phenyllactic acid: An organic acid with antimicrobial properties.
[o-(p-Chlorophenylthio)phenyl]acetic acid: A structurally similar compound with an acetic acid moiety.
Uniqueness
3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
107572-09-8 |
|---|---|
Molecular Formula |
C15H11ClO3S |
Molecular Weight |
306.76 |
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C15H11ClO3S/c16-11-5-7-12(8-6-11)20-14-4-2-1-3-10(14)9-13(17)15(18)19/h1-8H,9H2,(H,18,19) |
InChI Key |
PTYQQECJWQLENO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


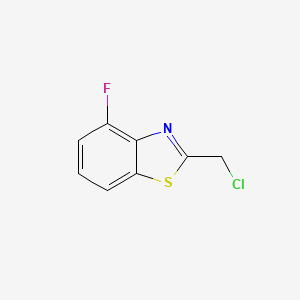

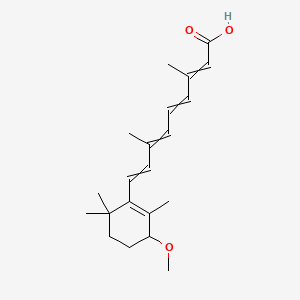
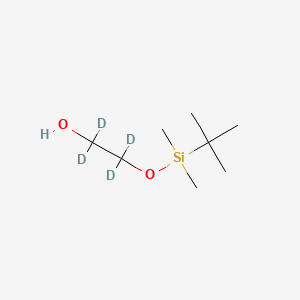
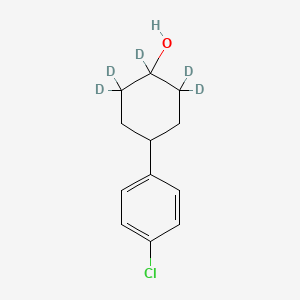
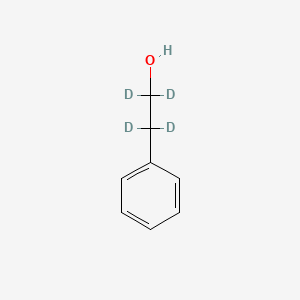
![[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate](/img/structure/B564628.png)
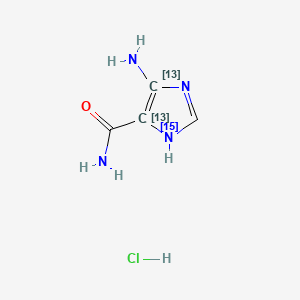
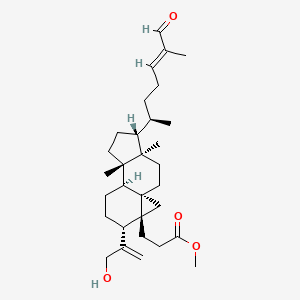
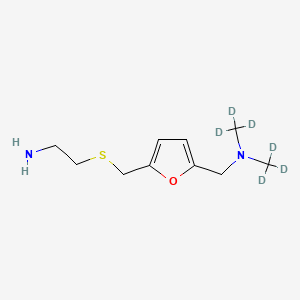
![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)

